Pseudomonic acid D

Vue d'ensemble

Description

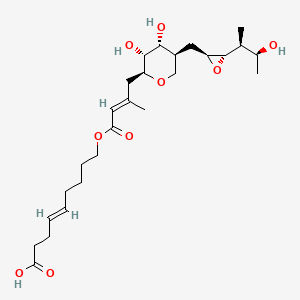

Pseudomonic acid D is a minor antibiotic produced by the bacterium Pseudomonas fluorescens. It is part of a group of compounds known as pseudomonic acids, which also includes pseudomonic acids A, B, and C. These compounds are known for their antibacterial properties, particularly against Gram-positive bacteria. This compound is structurally characterized by a monic acid core attached to a 9-hydroxynonanoic acid side chain through an ester linkage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pseudomonic acid D can be synthesized from monic acid A. The preparation involves the isolation and identification of this compound from the fermentation broth of Pseudomonas fluorescens . The synthetic route typically includes steps such as esterification and purification to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas fluorescens in a controlled environment. The fermentation process requires specific culture media and conditions to optimize the yield of pseudomonic acids. The product is then recovered through various purification steps to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Pseudomonic acid D undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Antibacterial Properties

Pseudomonic acid D exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis, leading to bacteriostasis. This makes it particularly effective against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, which are commonly responsible for skin infections.

Clinical Studies

A clinical study involving 68 patients with superficial skin infections demonstrated that a cream formulation containing this compound applied three times daily resulted in complete clearance of infections in 50 patients within two days post-treatment. The remaining patients also showed significant improvement, indicating its effectiveness as a topical antibiotic .

Agricultural Applications

This compound's antimicrobial properties extend beyond human medicine; it has potential applications in agriculture as a biopesticide. Research indicates that pseudomonic acids can inhibit the growth of various phytopathogens, thus promoting plant health and resistance.

Plant Growth Promotion

Studies have shown that certain strains of Pseudomonas bacteria producing pseudomonic acids can enhance plant growth by providing protection against diseases caused by fungi and bacteria. This biocontrol mechanism is particularly beneficial for crops susceptible to infections like blight and rot .

Pharmaceutical Development

The unique chemical structure of this compound allows for modifications that can enhance its therapeutic efficacy or reduce resistance development in bacterial strains. Ongoing research focuses on optimizing its pharmacokinetic properties to improve absorption and efficacy when used systemically.

Resistance Management

With rising concerns over antibiotic resistance, this compound presents a promising alternative to traditional antibiotics like mupirocin. Studies have highlighted a growing resistance to mupirocin among Staphylococcus aureus strains; thus, exploring this compound could provide an effective solution to combat resistant infections .

Case Studies and Research Findings

Mécanisme D'action

Pseudomonic acid D exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase in bacteria. This inhibition leads to the depletion of isoleucyl-tRNA and the accumulation of uncharged tRNA, ultimately resulting in the inhibition of protein synthesis. This mechanism is unique and does not demonstrate cross-resistance with other classes of antibiotics .

Comparaison Avec Des Composés Similaires

Pseudomonic Acid A: The principal component of mupirocin, with strong antibacterial activity.

Pseudomonic Acid B: Another component of mupirocin, with similar antibacterial properties.

Pseudomonic Acid C: A minor component with less studied properties.

Uniqueness: Pseudomonic acid D is unique due to its specific structure and the distinct pathway it uses to inhibit bacterial protein synthesis. Unlike other pseudomonic acids, it has a different ester linkage and side chain configuration, which may contribute to its unique antibacterial properties .

Activité Biologique

Pseudomonic acid D, a compound derived from Pseudomonas fluorescens, is recognized for its significant biological activity, particularly as an antimicrobial agent. This compound is structurally related to mupirocin (pseudomonic acid A), which has been extensively studied for its antibacterial properties. This compound exhibits potent inhibitory effects against various bacterial pathogens, making it a subject of interest in both clinical and agricultural applications.

Antimicrobial Properties

This compound demonstrates strong antimicrobial activity, particularly against mycoplasmas and a range of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication. The compound's effectiveness is evident in both laboratory settings and clinical applications.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.5 µg/ml |

| Streptococcus pneumoniae | ≤ 0.25 µg/ml |

| Mycoplasma pneumoniae | ≤ 0.1 µg/ml |

| Escherichia coli | ≤ 1 µg/ml |

Resistance Patterns

Despite its efficacy, resistance to this compound can develop, particularly in clinical settings where the compound is used frequently. Studies have shown a temporal increase in resistance among strains of Staphylococcus aureus, highlighting the need for careful monitoring and judicious use of this antibiotic.

Case Study: Mupirocin Resistance Trends

A notable case study conducted over three years at a Veteran Affairs medical center revealed a significant rise in mupirocin resistance among MRSA isolates, from 2.7% to 65%. This increase was attributed to the extensive use of mupirocin for decolonization during an MRSA outbreak, emphasizing the potential for cross-resistance between related compounds like this compound .

This compound inhibits bacterial protein synthesis by binding to the isoleucyl-tRNA synthetase enzyme, which is essential for the incorporation of isoleucine into proteins. This inhibition disrupts normal cellular functions and leads to bacterial cell death.

Comparative Analysis with Mupirocin

While both this compound and mupirocin share similar mechanisms, their pharmacokinetics and resistance profiles differ. Mupirocin has been shown to be highly protein-bound in serum, which can reduce its effective concentration in vivo . In contrast, this compound may exhibit different binding characteristics that could influence its efficacy and resistance development.

Table 2: Comparison of this compound and Mupirocin

| Feature | This compound | Mupirocin |

|---|---|---|

| Mechanism | Protein synthesis inhibition | Protein synthesis inhibition |

| MIC against MRSA | ≤ 0.5 µg/ml | ≤ 0.5 µg/ml |

| Resistance development | Moderate | High in clinical settings |

| Serum protein binding | Lower (not specified) | High (95% bound) |

Applications in Agriculture

Beyond its medical uses, this compound has potential applications in agriculture as a biocontrol agent against plant pathogens. Its ability to inhibit harmful bacteria can be harnessed to protect crops from diseases caused by various microbial pathogens.

Research Findings

Recent studies indicate that strains of Pseudomonas producing this compound can effectively suppress plant diseases through direct antagonism and induction of plant defense mechanisms . This dual role as both an antimicrobial agent and a biocontrol agent highlights its versatility.

Propriétés

IUPAC Name |

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJFSVDQPCELW-VCXQKUNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85248-93-7 | |

| Record name | Pseudomonic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.